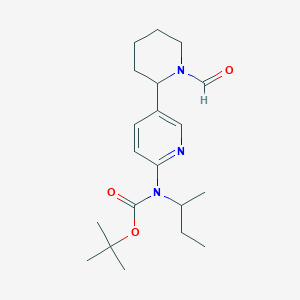

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

Description

Properties

Molecular Formula |

C20H31N3O3 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

tert-butyl N-butan-2-yl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C20H31N3O3/c1-6-15(2)23(19(25)26-20(3,4)5)18-11-10-16(13-21-18)17-9-7-8-12-22(17)14-24/h10-11,13-15,17H,6-9,12H2,1-5H3 |

InChI Key |

WKRDSQUDQOVTFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C1=NC=C(C=C1)C2CCCCN2C=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(1-Formylpiperidin-2-yl)pyridin-2-amine

Step 1: Piperidine Ring Formation

A Leuckart-Wallach reaction or reductive amination could generate the piperidine scaffold. For example, reacting glutaraldehyde with ammonium formate under acidic conditions yields 1-formylpiperidine.

Step 2: Pyridine Substitution

A Suzuki-Miyaura coupling introduces the pyridine moiety. Using 2-amino-5-bromopyridine and a piperidine boronic ester under palladium catalysis forms 5-(1-formylpiperidin-2-yl)pyridin-2-amine.

Carbamate Installation

Step 3: tert-Butyl Protection

The amine reacts with di-tert-butyl dicarbonate () in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), to yield tert-butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate.

Step 4: sec-Butyl Group Introduction

sec-Butyl chloroformate is coupled to the free amine (if selectively deprotected) or via a one-pot sequential reaction. The use of mixed anhydride intermediates, as described in lacosamide synthesis, ensures regioselectivity:

Reaction Conditions :

Yield : ~90% (analogous to tert-butyl carbamate derivatives).

Synthetic Route 2: Concurrent Carbamate Assembly

One-Pot Carbamate Coupling

A parallel approach activates the pyridinyl amine with bis(pentafluorophenyl) carbonate (BPC), followed by simultaneous addition of tert-butanol and sec-butanol. This method, inspired by parallel pyrimidine carboxamide synthesis, avoids intermediate isolation:

Advantages :

Challenges :

-

Steric hindrance from bulky tert-butyl and sec-butyl groups may necessitate excess reagents.

Functional Group Compatibility and Optimization

Piperidine Formylation

The 1-formyl group on piperidine is introduced via oxidation of a hydroxymethyl precursor (e.g., using MnO₂) or direct formylation with DMF/POCl₃ (Vilsmeier-Haack).

Solvent and Catalyst Selection

-

Ionic liquids (e.g., [BMIM]BF₄) enhance esterification rates for carbamate formation, as demonstrated in tert-butyl carbazate synthesis.

-

Solid base catalysts (e.g., K₂CO₃) improve yields in carbamate reactions.

Data Tables and Comparative Analysis

Table 1: Comparison of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the formyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Analysis:

Substituent Diversity: The formylpiperidinyl group in the target compound distinguishes it from simpler analogues like tert-butyl (5-formylpyridin-2-yl)carbamate . This moiety increases molecular weight (359.47 vs. Compared to tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate , the target compound lacks halogen or hydroxy groups, reducing polarity but improving lipophilicity for membrane permeability.

Synthetic Complexity :

- The synthesis of the target compound likely involves multi-step coupling reactions similar to those in , where palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., BINAP) are used for pyridine functionalization . The formylpiperidinyl group may require additional protection/deprotection steps compared to pivalamido or methoxy analogues .

Stability and Reactivity :

- The sec-butyl group introduces steric hindrance, reducing hydrolysis susceptibility of the carbamate compared to linear alkyl chains. In contrast, compounds with hydroxy groups (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate ) may exhibit pH-dependent instability.

Biological Relevance: The formyl group on the piperidine ring serves as a reactive handle for further derivatization, akin to intermediates in and , which are used in kinase inhibitor synthesis . This contrasts with non-reactive substituents like methoxy or methyl groups in other analogues .

Pharmacokinetic and Toxicological Profiles

- Lipophilicity : The target compound’s higher logP (predicted ~3.5) compared to polar analogues (e.g., tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, logP ~1.2 ) suggests improved blood-brain barrier penetration but may increase hepatotoxicity risks.

- Metabolism : The formylpiperidinyl group may undergo cytochrome P450-mediated oxidation, whereas fluoro-substituted analogues (e.g., ) are more metabolically stable due to C-F bond strength.

Biological Activity

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate, with the CAS number 1352536-28-7, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound combines a pyridine ring with a piperidine moiety and a tert-butyl group, presenting potential applications in drug development and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 361.52 g/mol. The presence of the carbamate functional group allows for significant reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H35N3O2 |

| Molecular Weight | 361.52 g/mol |

| CAS Number | 1352536-28-7 |

| Purity | ≥ 98% |

Biological Activity

Research indicates that compounds containing pyridine and piperidine rings often exhibit diverse biological activities. Initial studies suggest that this compound may possess pharmacological properties relevant to various therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The structural components allow it to function as a potential ligand in coordination chemistry, which can influence its interaction with biomolecules.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have shown that similar compounds exhibit antimicrobial properties. For instance, derivatives containing pyridine and piperidine rings have been tested against various bacterial strains, demonstrating inhibition at certain concentrations.

- Cytotoxicity : In vitro assays have indicated that related carbamates can induce apoptosis in cancer cell lines. Further investigation into the cytotoxic effects of this compound is warranted to establish its potential as an anticancer agent.

- Neuropharmacological Effects : Research on structurally similar compounds has highlighted their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders.

Summary of Interaction Studies

Interaction studies are crucial for understanding the biological mechanisms of this compound. Initial findings suggest that it may modulate enzyme activity or receptor binding, leading to therapeutic effects.

| Study Type | Findings |

|---|---|

| Antimicrobial Testing | Inhibition of bacterial growth |

| Cytotoxicity Assays | Induction of apoptosis in cancer cells |

| Neuropharmacology | Potential modulation of neurotransmitter systems |

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is critical for introducing the pyridinyl-piperidine moiety. Key steps include:

- Catalytic Systems : Use of Pd₂(dba)₃ with BINAP ligands (1:0.5 molar ratio) in toluene under inert atmospheres (N₂) to facilitate C–N bond formation .

- Reduction Steps : Nitro-to-amine reduction using Fe powder and NH₄Cl in ethanol, yielding intermediates for subsequent carbamate formation .

- Carbamate Protection : tert-Butyl carbamate groups are introduced via reactions with Boc anhydride (di-tert-butyl dicarbonate) in the presence of base (e.g., K₂CO₃) .

Optimization Tips : - Monitor reaction progress via TLC or LC-MS to minimize byproducts.

- Purify intermediates via column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- tert-Butyl group: Singlet at ~1.4 ppm (9H, C(CH₃)₃) .

- Pyridinyl protons: Aromatic signals between 7.5–8.5 ppm, split due to substitution patterns .

- Formylpiperidinyl protons: Aldehyde proton at ~9.8 ppm (if unhydrated) and piperidine ring protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry (ESI+) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₂₀H₃₂N₃O₃: ~362.5 g/mol) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the formyl group on piperidine may act as an electrophile in Schiff base formation .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with active-site lysine residues). Focus on hydrogen bonding between the carbamate carbonyl and target residues .

- Validation : Compare computational predictions with experimental kinetic assays (e.g., IC₅₀ measurements) .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally analogous carbamates?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., tert-butyl vs. sec-butyl groups) on target binding using isothermal titration calorimetry (ITC) .

- Assay Standardization : Control variables like pH (e.g., physiological vs. acidic conditions) and solvent (DMSO concentration ≤1% v/v) to minimize variability .

- Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers in toxicity or potency .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring during synthesis?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., chloro or methoxy) at specific pyridine positions to direct cross-coupling reactions .

- Protection/Deprotection : Use tert-butyl carbamate as a protecting group for amines, enabling selective modifications at other sites .

- Catalytic Screening : Test Pd/Xantphos systems for C–H activation or Suzuki-Miyaura coupling with boronic esters .

Safety and Handling Considerations

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved) is required if airborne particulates are generated .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic solvents in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.